molecular formula C5H5ClN2 B3194203 5-Chloro-3-methylpyridazine CAS No. 808773-40-2

5-Chloro-3-methylpyridazine

Cat. No.: B3194203
CAS No.: 808773-40-2
M. Wt: 128.56 g/mol
InChI Key: AJXZXNHHPNJZFO-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpyridazine is an organic compound with the molecular formula C5H5ClN2. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylpyridazine typically involves the chlorination of 3-methylpyridazine. One common method includes the reaction of 3-methylpyridazine with thionyl chloride under reflux conditions. The reaction proceeds as follows: [ \text{3-Methylpyridazine} + \text{Thionyl Chloride} \rightarrow \text{this compound} + \text{Sulfur Dioxide} + \text{Hydrogen Chloride} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-methylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 5-amino-3-methylpyridazine or 5-thio-3-methylpyridazine can be formed.

    Oxidation Products: Compounds like this compound N-oxide.

    Reduction Products: Compounds like this compound hydride.

Scientific Research Applications

5-Chloro-3-methylpyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylpyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended use. In agrochemicals, it may disrupt essential biological processes in pests, leading to their elimination .

Comparison with Similar Compounds

    3-Methylpyridazine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Chloro-2-methylpyridazine: Similar structure but with different substitution patterns, leading to varied reactivity and applications.

    5-Chloro-3-ethylpyridazine: The ethyl group instead of the methyl group alters its physical and chemical properties.

Uniqueness: Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-chloro-3-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-5(6)3-7-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXZXNHHPNJZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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